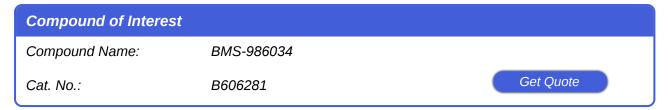


Application Notes and Protocols for BMS-986034 in Preclinical Diabetes Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[1][2][3][4][5] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][6][7] These application notes provide a comprehensive guide for the preclinical evaluation of **BMS-986034** in various diabetes models, including detailed experimental protocols and expected outcomes.

Mechanism of Action

Activation of GPR119 by an agonist like **BMS-986034** leads to the stimulation of adenylyl cyclase through the G α s subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3]

 In pancreatic β-cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia.[2][4]



 In intestinal L-cells: Increased cAMP triggers the secretion of GLP-1.[4][5][8][9] GLP-1, in turn, acts as an incretin hormone, further enhancing glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[2][10]

Therefore, **BMS-986034** is expected to improve glycemic control through both direct and indirect actions on insulin secretion.[3]

Data Presentation: Representative Preclinical Data for a GPR119 Agonist

The following tables summarize representative quantitative data from in vitro and in vivo studies of a GPR119 agonist, illustrating the expected efficacy of a compound like **BMS-986034**.

Table 1: In Vitro Activity of a Representative GPR119 Agonist

Assay	Cell Line	Endpoint	EC50 (nM)	Fold Increase vs. Vehicle
cAMP Accumulation	HEK293 (hGPR119)	cAMP level	50	15-fold
Insulin Secretion (16.8 mM Glucose)	MIN6 (mouse β-cell)	Insulin (ng/mL)	120	2.5-fold
GLP-1 Secretion	GLUTag (mouse L-cell)	GLP-1 (pM)	85	3.0-fold

Table 2: In Vivo Efficacy in a Mouse Model of Type 2 Diabetes (db/db mice)



Parameter	Vehicle Control	GPR119 Agonist (10 mg/kg, oral, daily for 4 weeks)	% Change
Fasting Blood Glucose (mg/dL)	350 ± 25	210 ± 20	↓ 40%
HbA1c (%)	8.5 ± 0.5	6.5 ± 0.4	↓ 23.5%
Oral Glucose Tolerance Test (AUC)	50000 ± 4500	30000 ± 3800	↓ 40%
Plasma Insulin (ng/mL) at 15 min post-glucose	1.2 ± 0.2	2.5 ± 0.3	↑ 108%
Plasma GLP-1 (pM) at 15 min post-glucose	15 ± 3	35 ± 5	↑ 133%
Body Weight (g)	45 ± 2	42 ± 1.8	↓ 6.7%

Data are presented as mean \pm SEM. AUC = Area Under the Curve.

Experimental Protocols In Vitro Assays

- 1. cAMP Accumulation Assay
- Objective: To determine the potency of **BMS-986034** in activating the GPR119 receptor.
- Cell Line: HEK293 cells stably expressing human GPR119.
- Protocol:
 - Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.
 - Wash the cells with assay buffer (e.g., PBS with 0.5 mM IBMX).
 - Add serial dilutions of BMS-986034 or vehicle control to the wells.



- o Incubate for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Calculate EC50 values from the dose-response curve.
- 2. In Vitro Insulin Secretion Assay
- Objective: To assess the effect of BMS-986034 on glucose-stimulated insulin secretion.
- Cell Line: MIN6 mouse insulinoma cells or isolated rodent/human pancreatic islets.
- · Protocol:
 - Culture MIN6 cells or islets in appropriate media.
 - For the assay, pre-incubate cells/islets in Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (2.8 mM) for 1-2 hours.
 - Replace the buffer with KRBB containing low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of BMS-986034.
 - Incubate for 1-2 hours at 37°C.
 - Collect the supernatant and measure insulin concentration using an ELISA kit.
- 3. In Vitro GLP-1 Secretion Assay
- Objective: To evaluate the effect of BMS-986034 on GLP-1 secretion.
- Cell Line: GLUTag mouse enteroendocrine cells or primary intestinal cultures.
- · Protocol:
 - Culture GLUTag cells in appropriate media.
 - Wash cells and pre-incubate in assay buffer.



- Add BMS-986034 at various concentrations in the presence of a DPP-4 inhibitor (to prevent GLP-1 degradation).
- Incubate for 1-2 hours at 37°C.
- Collect the supernatant and measure active GLP-1 concentration using an ELISA kit.

In Vivo Models

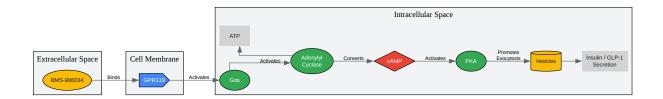
- 1. Oral Glucose Tolerance Test (OGTT)
- Objective: To evaluate the effect of BMS-986034 on glucose disposal after an oral glucose challenge.
- Animal Model: Normal or diabetic mice (e.g., C57BL/6J or db/db mice).
- Protocol:
 - Fast the mice overnight (16 hours) with free access to water.[11]
 - Administer BMS-986034 or vehicle orally at a specified time (e.g., 30-60 minutes) before the glucose challenge.
 - Measure baseline blood glucose from a tail snip (t=0).
 - Administer a glucose solution (2 g/kg) orally.[11][12]
 - Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]
 - Blood samples can also be collected at specific time points to measure plasma insulin and GLP-1 levels.
 - Calculate the area under the curve (AUC) for the glucose excursion.
- 2. Streptozotocin (STZ)-Induced Diabetes Model
- Objective: To assess the therapeutic efficacy of BMS-986034 in a model of type 1-like diabetes characterized by insulin deficiency.



- Animal Model: Mice or rats.
- Protocol for Induction:
 - For a model of severe insulin deficiency, administer a single high dose of STZ (e.g., 150-200 mg/kg, i.p. in mice).[13]
 - For a model with some remaining beta-cell function, use a multiple low-dose regimen (e.g., 40-50 mg/kg, i.p. for 5 consecutive days in mice).[13][14]
 - Prepare STZ fresh in cold citrate buffer (pH 4.5) immediately before injection.[13][14]
 - Monitor blood glucose levels. Animals with fasting blood glucose >250 mg/dL are typically considered diabetic.
 - Provide 10% sucrose water for 24-48 hours after STZ injection to prevent hypoglycemia.
 [15]
- Treatment Protocol:
 - Once diabetes is established, randomize animals into treatment groups (vehicle and BMS-986034 at different doses).
 - Administer treatment daily for a specified period (e.g., 4-8 weeks).
 - Monitor fasting blood glucose, HbA1c, body weight, and food/water intake regularly.
 - Perform an OGTT at the end of the study to assess glycemic control.

Mandatory Visualizations

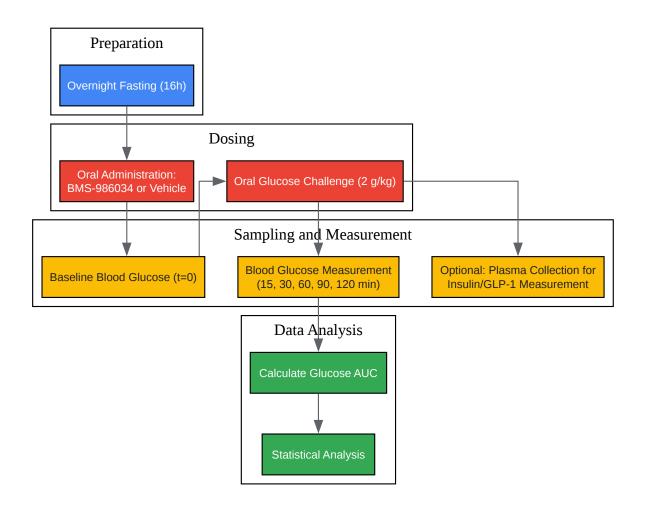




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Caption: GPR119 signaling pathway activated by BMS-986034.

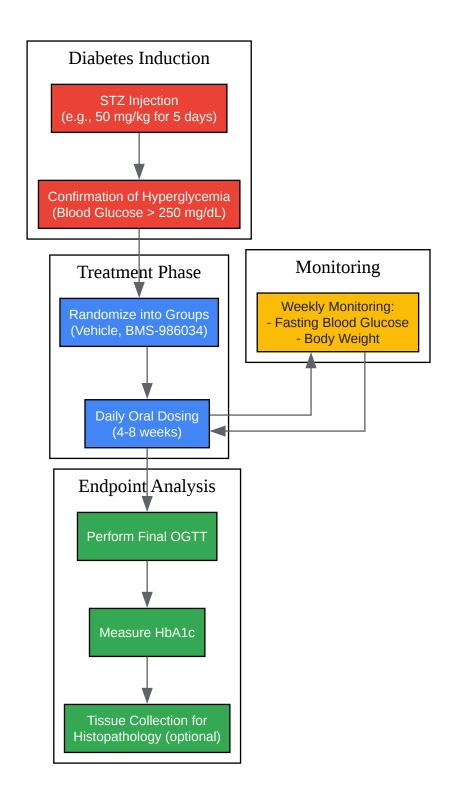




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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).





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Caption: Workflow for STZ-induced diabetes model and drug treatment.



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